

Application Notes & Protocols for the Synthesis of Jangomolide Analogues

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Compound of Interest

Compound Name: Jangomolide

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These application notes provide a detailed protocol for the proposed synthesis of **Jangomolide** analogues, a class of steroid lactones with potential therapeutic applications. Due to the limited publicly available information on the total synthesis of **Jangomolide**, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of complex natural products. Additionally, potential biological activities and mechanisms of action are discussed to guide further research and drug development efforts.

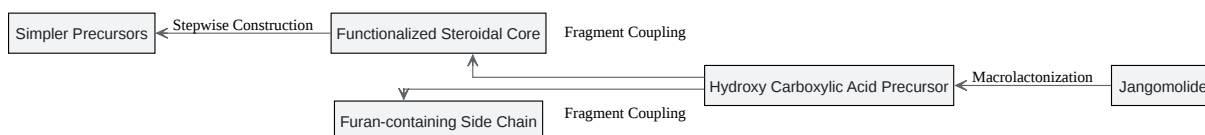
Proposed Synthetic Strategy for Jangomolide Analogues

The proposed synthesis of **Jangomolide** analogues is designed as a convergent approach, involving the preparation of key fragments followed by their assembly and subsequent cyclization to form the core structure. Modifications to this pathway can be introduced to generate a variety of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the **Jangomolide** core is outlined below. The strategy hinges on a late-stage macrolactonization, a common and effective method for the closure of large rings in natural product synthesis. The key disconnections are:

- **Macrolactonization:** Disconnection of the lactone ester bond to yield a hydroxy carboxylic acid precursor.
- **Fragment Coupling:** Division of the acyclic precursor into two main fragments: a furan-containing side chain and a functionalized steroidal core. This allows for a convergent synthesis, improving overall efficiency.
- **Core Simplification:** Further disconnection of the steroidal core into simpler, readily available starting materials through well-established reactions such as aldol condensations, Michael additions, and stereoselective reductions.

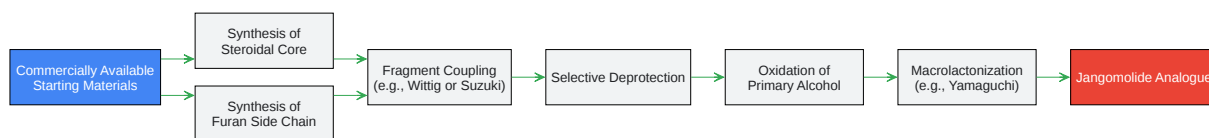


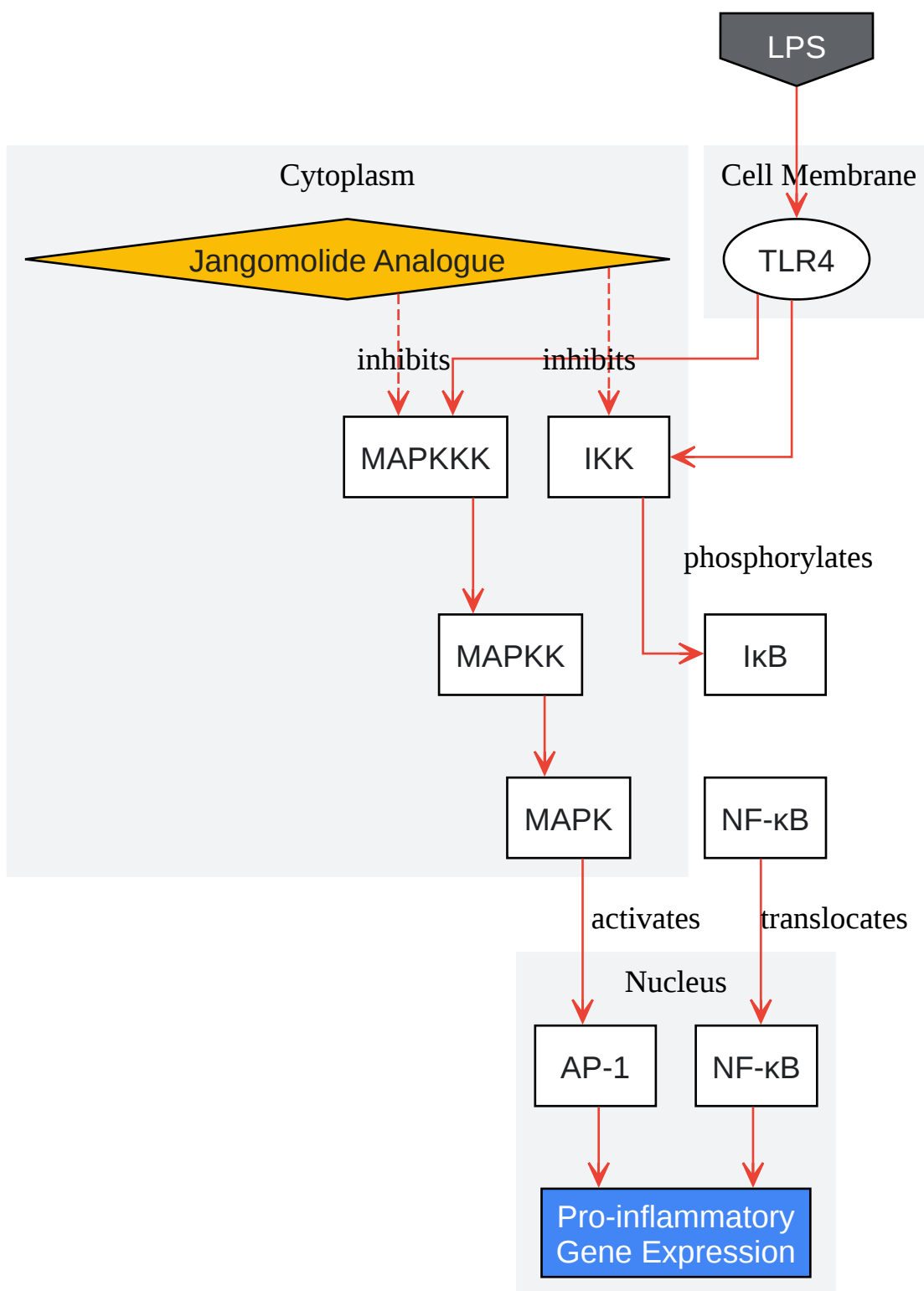
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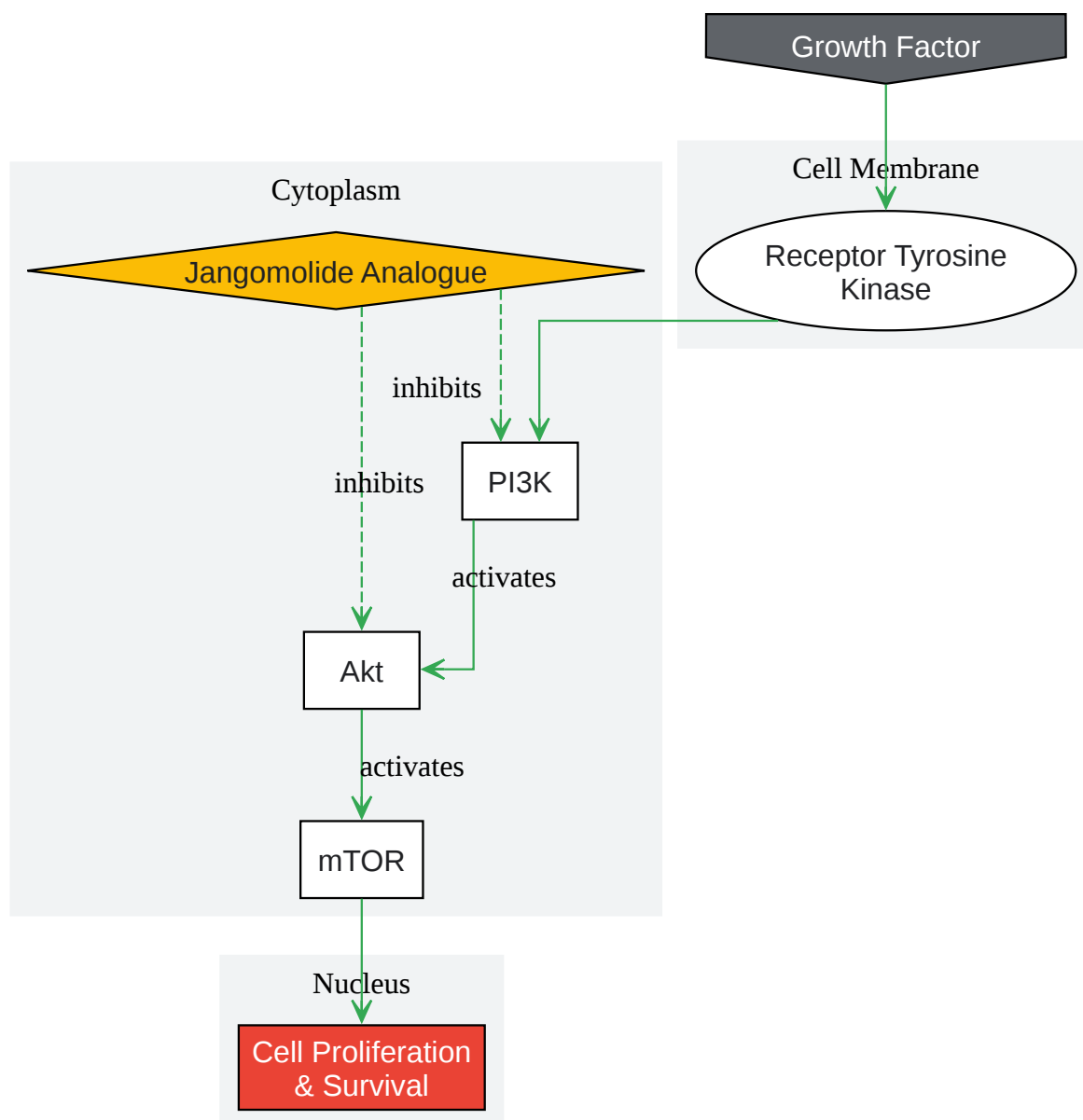
Caption: Retrosynthetic analysis of **Jangomolide**.

Proposed Forward Synthetic Workflow

The forward synthesis will involve the stereocontrolled construction of the steroidal core, attachment of the furan-containing side chain, and finally, macrolactonization to yield the **Jangomolide** analogue.







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